N'-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N,N,N'-triethylethane-1,2-diamine
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Overview
Description
N’-[(6,6-dimethyl-2-bicyclo[311]hept-2-enyl)methyl]-N,N,N’-triethylethane-1,2-diamine is a complex organic compound characterized by its bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N,N,N’-triethylethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enylmethanol with triethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
N’-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N,N,N’-triethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N’-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N,N,N’-triethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N,N,N’-triethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s bicyclic structure allows it to fit into unique binding pockets, making it a versatile inhibitor .
Comparison with Similar Compounds
Similar Compounds
Nopol (2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol): Shares the bicyclic structure but differs in functional groups.
Myrtenol (6,6-dimethyl-2-oxymethlybicyclo[1.1.3]-hept-2-ene): Another bicyclic compound with different substituents.
Uniqueness
N’-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N,N,N’-triethylethane-1,2-diamine is unique due to its combination of a bicyclic core with multiple amine groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N'-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N,N,N'-triethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2/c1-6-19(7-2)11-12-20(8-3)14-15-9-10-16-13-17(15)18(16,4)5/h9,16-17H,6-8,10-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMTMSZLIDYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CCC2CC1C2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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